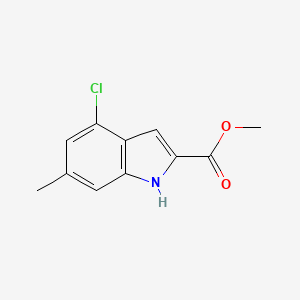
1-phenylcyclopropane-1-carbothioamide
Descripción general
Descripción
1-Phenylcyclopropane-1-carbothioamide (PCCA) is an organic compound with a cyclopropyl ring, a carboxamide group, and an aromatic ring. It is a colorless, odorless, and crystalline solid, and is soluble in most organic solvents. PCCA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, surfactants, and in the development of new catalysts.
Aplicaciones Científicas De Investigación
1-phenylcyclopropane-1-carbothioamide has been used extensively in scientific research. It is a common intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has also been used in the synthesis of polymers, surfactants, and catalysts. In addition, 1-phenylcyclopropane-1-carbothioamide has been used in the development of new drugs and compounds, as well as in the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-phenylcyclopropane-1-carbothioamide is not yet fully understood. However, it is believed that 1-phenylcyclopropane-1-carbothioamide binds to proteins and other molecules in the body, and may act as an inhibitor of certain enzymes or other biochemical processes. It is also believed that 1-phenylcyclopropane-1-carbothioamide may act as a pro-drug, releasing active metabolites when metabolized in the body.
Biochemical and Physiological Effects
1-phenylcyclopropane-1-carbothioamide has been studied for its potential biochemical and physiological effects. Studies have shown that 1-phenylcyclopropane-1-carbothioamide may affect the activity of certain enzymes, as well as the expression of certain genes. It has also been shown to affect the levels of certain hormones, such as cortisol and adrenaline. In addition, 1-phenylcyclopropane-1-carbothioamide has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenylcyclopropane-1-carbothioamide is an ideal compound for use in laboratory experiments due to its low cost and availability. It is a versatile compound, and can be used in a variety of different applications. However, 1-phenylcyclopropane-1-carbothioamide has some limitations. It is not very soluble in water, and is not very stable in the presence of light or oxygen. Additionally, 1-phenylcyclopropane-1-carbothioamide can be toxic if not handled properly.
Direcciones Futuras
There are a number of potential future directions for research involving 1-phenylcyclopropane-1-carbothioamide. One potential direction is to further study its biochemical and physiological effects. Additionally, more research could be done on the synthesis of 1-phenylcyclopropane-1-carbothioamide and its potential applications in the synthesis of new drugs and compounds. Furthermore, research could be done on the mechanism of action of 1-phenylcyclopropane-1-carbothioamide, as well as its potential toxicity. Finally, research could be done on the potential uses of 1-phenylcyclopropane-1-carbothioamide in drug delivery systems and drug formulations.
Propiedades
IUPAC Name |
1-phenylcyclopropane-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHVAPBTHOCEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870862-28-5 | |
| Record name | 1-phenylcyclopropane-1-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)
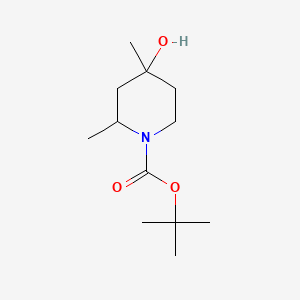

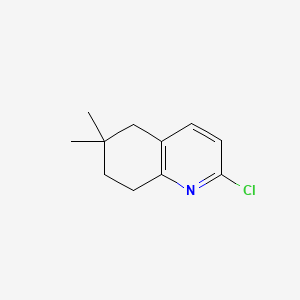
![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)
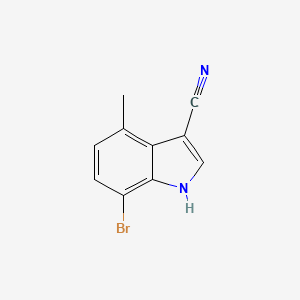
![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)
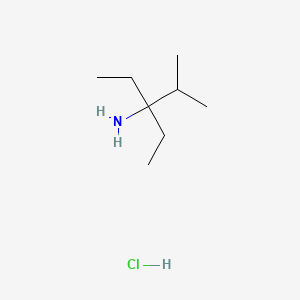
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)
![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)
